15beta-Hydroxycyproterone acetate

Description

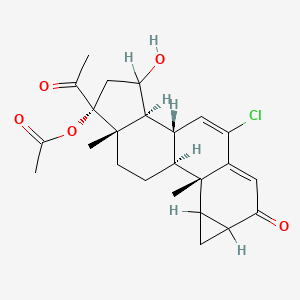

Structure

3D Structure

Properties

Molecular Formula |

C24H29ClO5 |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13?,14-,15+,16?,20?,21-,22+,23+,24+/m1/s1 |

InChI Key |

HRANPRDGABOKNQ-RXHWKJIASA-N |

SMILES |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C |

Isomeric SMILES |

CC(=O)[C@]1(CC([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)O)OC(=O)C |

Canonical SMILES |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C |

Synonyms |

15 beta-hydroxycyproterone acetate 15-hydroxycyproterone acetate 15-OHCPA |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of 15β Hydroxycyproterone Acetate

Androgen Receptor Interaction and Antiandrogenic Activity

15β-OH-CPA demonstrates significant interaction with the androgen receptor (AR), contributing substantially to the antiandrogenic effects observed during therapy with its parent compound, cyproterone (B1669671) acetate (B1210297). wikipedia.orgontosight.ai

Comparative Binding Affinity to Androgen Receptors

Research indicates that 15β-OH-CPA possesses a binding affinity for the androgen receptor that is comparable, and in some cases, even greater than that of cyproterone acetate itself. wikipedia.org This high affinity allows it to effectively compete with endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the AR. ontosight.ai During treatment with CPA, 15β-OH-CPA circulates at approximately twice the concentration of the parent compound, amplifying its antiandrogenic impact. wikipedia.org

| Compound | Relative Binding Affinity to Androgen Receptor |

| 15β-Hydroxycyproterone Acetate | Similar or greater than Cyproterone Acetate wikipedia.org |

| Cyproterone Acetate | High wikipedia.org |

| Testosterone | Endogenous Ligand |

| Dihydrotestosterone (DHT) | High Affinity Endogenous Ligand |

This table provides a qualitative comparison of the binding affinities of various compounds to the androgen receptor.

Molecular Mechanisms of Androgen Antagonism

The primary mechanism of antiandrogenic action for 15β-OH-CPA, much like its parent compound, is competitive antagonism of the androgen receptor. ontosight.aipatsnap.comnih.gov By binding to the AR, it prevents the binding and subsequent activation of the receptor by androgens. patsnap.comcancer.gov This blockade inhibits the downstream signaling pathways that lead to androgenic effects in target tissues. patsnap.com Furthermore, the progestogenic activity of its parent compound, CPA, leads to a reduction in gonadotropin release, which in turn decreases the production of testicular androgens. patsnap.comcancer.govnih.gov

Progesterone (B1679170) Receptor Engagement and Progestogenic Modulations

While a potent antiandrogen, 15β-OH-CPA also interacts with the progesterone receptor (PR), though its activity in this regard is markedly different from its parent compound.

Relative Progestational Activity Compared to Cyproterone Acetate

Studies have shown that 15β-OH-CPA has only about one-tenth the progestogenic activity of cyproterone acetate. wikipedia.org Cyproterone acetate is recognized as a highly potent progestin. wikipedia.org The reduced progestational effect of the metabolite means that while it contributes significantly to the antiandrogenic profile of CPA, its influence on progesterone-mediated pathways is considerably less pronounced. wikipedia.org

| Compound | Relative Progestational Activity |

| 15β-Hydroxycyproterone Acetate | ~10% of Cyproterone Acetate wikipedia.org |

| Cyproterone Acetate | High wikipedia.org |

This table illustrates the comparative progestational activity of 15β-Hydroxycyproterone Acetate and Cyproterone Acetate.

Receptor Selectivity and Downstream Signaling Pathways

The binding of a ligand to the progesterone receptor initiates a cascade of events, including conformational changes in the receptor's ligand-binding domain, which then modulates gene transcription. medchemexpress.com The differential activity between CPA and its 15β-hydroxylated metabolite suggests a degree of receptor selectivity and potentially altered downstream signaling. While both compounds engage the PR, the resulting conformational changes and subsequent recruitment of co-regulators may differ, leading to the observed variance in progestogenic potency.

Glucocorticoid Receptor Interactions and Modulatory Effects

Similar to its parent compound, 15β-OH-CPA has been shown to possess some activity at the glucocorticoid receptor (GR). wikipedia.org Both cyproterone acetate and its unesterified form, cyproterone, have demonstrated glucocorticoid effects. wikipedia.org In animal models, CPA has been suggested to have approximately one-fifth the glucocorticoid potency of prednisone. wikipedia.org

Cyproterone acetate has been identified as a competitive antagonist of the glucocorticoid receptor, inhibiting the transactivation of the GR. nih.gov This antagonistic action may occur through a mechanism of "passive antagonism," differing from the action of other antagonists like RU486. nih.gov The interaction of progestins with the GR can lead to glucocorticoid-like effects, and this has been observed with other synthetic progestins like medroxyprogesterone (B1676146) acetate. nih.govnih.gov The specific modulatory effects of 15β-OH-CPA on the GR and its downstream signaling pathways contribute to the complex pharmacological profile of cyproterone acetate therapy.

Enzymatic Hydroxylation and Biocatalysis Research for 15β Hydroxycyproterone Acetate

Identification and Characterization of 15β-Hydroxylases

The targeted introduction of a hydroxyl group at the 15β position of cyproterone (B1669671) acetate (B1210297) is carried out by specific enzymes known as hydroxylases. Both mammalian and bacterial enzyme systems have been identified and studied for this purpose.

In humans, 15β-hydroxycyproterone acetate is the major metabolite of cyproterone acetate. nih.govnih.gov The biotransformation occurs primarily in the liver and is catalyzed by the cytochrome P450 enzyme CYP3A4 . nih.govnih.gov Following administration of cyproterone acetate, the concentration of 15β-hydroxycyproterone acetate in circulation is found to be approximately double that of the parent compound. nih.govnih.gov This metabolite retains significant antiandrogen activity, comparable or even greater than cyproterone acetate itself, but possesses only about 10% of the progestogenic activity. nih.govnih.gov

Bacterial cytochrome P450 enzymes are of great interest for biotechnological applications due to their high stability, catalytic efficiency, and potential for genetic modification.

CYP106A2 : This enzyme, originating from Bacillus megaterium ATCC 13368, is a well-characterized and highly efficient 15β-hydroxylase for 3-oxo-Δ⁴-steroids. nih.govrug.nlwikipedia.org Extensive research has demonstrated its capability to convert cyproterone acetate into 15β-hydroxycyproterone acetate with high selectivity. nih.govrug.nlfrontiersin.org CYP106A2 has a broad substrate scope that includes various steroids and even di- and triterpenes, making it a versatile biocatalyst for producing human drug metabolites. nih.govfrontiersin.orgexlibrisgroup.com Its stability and activity with cyproterone acetate have been confirmed under process conditions, highlighting its applicability for industrial-scale production. mdpi.com

CYP109B1 : From Bacillus subtilis, CYP109B1 is another bacterial P450 enzyme known for its regio- and stereoselective hydroxylation of steroids. nih.govnih.gov Studies have shown that CYP109B1 exhibits excellent activity and selectivity for hydroxylating testosterone (B1683101) derivatives, primarily yielding 15β-hydroxylated products. nih.govnih.gov For instance, it converts testosterone and boldenone (B1667361) to their 15β-hydroxy forms with high yield. nih.gov However, its activity is significantly diminished for substrates that have bulky substituents at the C17 position. frontiersin.orgnih.gov While it is a potent 15β-hydroxylase for some steroids, its specific activity on cyproterone acetate, which has a large acetate group at C17, has not been extensively reported.

Regio- and Stereoselectivity of 15β-Hydroxylation

The key advantage of using enzymes like CYP106A2 is their exceptional control over the reaction's regio- and stereoselectivity.

CYP106A2 from Bacillus megaterium is highly selective for the 15β position of 3-oxo-Δ⁴-steroids like cyproterone acetate. nih.govrug.nlfrontiersin.org This means the hydroxyl group is almost exclusively added to the 15th carbon atom and specifically from the beta-face of the steroid molecule. While it is predominantly a 15β-hydroxylase, minor side reactions leading to hydroxylation at other positions such as 6β, 7α/β, 9α, 11α, and 15α have been described for other steroid substrates, but the conversion of cyproterone acetate by CYP106A2 primarily yields the single 15β-hydroxylated product. nih.govmdpi.com This high degree of selectivity simplifies downstream processing by minimizing the formation of unwanted byproducts.

Development of Biocatalytic Systems for 15β-Hydroxycyproterone Acetate Production

To harness the catalytic power of these enzymes for practical synthesis, researchers have developed both whole-cell and in vitro biocatalytic systems.

Whole-cell biocatalysis utilizes intact microorganisms that have been genetically engineered to express the desired enzyme. This approach is often more cost-effective as it eliminates the need for enzyme purification and provides the necessary cofactors (like NADPH) through the cell's own metabolism.

A prominent example is the use of a recombinant Bacillus megaterium MS941 strain overexpressing the CYP106A2 enzyme. nih.govrug.nl This system has been successfully used to scale up the production of 15β-hydroxycyproterone acetate from shake flasks to bench-top bioreactors. nih.govrug.nlfrontiersin.org Key findings from this research include:

High Conversion Rates : Optimization of the process in a bioreactor led to a 98% conversion of cyproterone acetate at a 1 mM substrate concentration. nih.govrug.nlfrontiersin.org

Product Titers : A product formation of 0.43 g/L was achieved, demonstrating the system's potential for future industrial applications. nih.govrug.nlfrontiersin.org The stability of this whole-cell catalyst has been demonstrated under process conditions, with consistent P450 content and cell viability during the biotransformation. researchgate.net

Table 1: Performance of B. megaterium Whole-Cell Biocatalyst for 15β-Hydroxycyproterone Acetate Production

| Parameter | Value | Reference(s) |

| Biocatalyst | Recombinant Bacillus megaterium expressing CYP106A2 | nih.gov, rug.nl, frontiersin.org |

| Substrate | Cyproterone Acetate | nih.gov, rug.nl, frontiersin.org |

| Substrate Concentration | 1 mM | nih.gov, rug.nl, frontiersin.org |

| Additive | 2-hydroxypropyl-β-cyclodextrin | nih.gov, rug.nl, frontiersin.org |

| Conversion Yield | 98% | nih.gov, rug.nl, frontiersin.org |

| Product Titer | 0.43 g/L | nih.gov, rug.nl, frontiersin.org |

| Scale | 400 mL Bioreactor | nih.gov, rug.nl, frontiersin.org |

In vitro systems involve the use of purified enzymes in a cell-free environment. This allows for a more controlled reaction but requires the external supply of expensive cofactors and redox partners.

The in vitro conversion of cyproterone acetate has been demonstrated using purified CYP106A2 along with its redox partners, adrenodoxin (B1173346) (Adx) and adrenodoxin reductase (AdR). nih.govwikipedia.org These studies have provided fundamental insights into the enzyme's kinetics. However, they also revealed a significant challenge: product inhibition. The reaction rate decreases substantially as the concentration of 15β-hydroxycyproterone acetate accumulates. wikipedia.orgnih.gov For example, with an initial product concentration of 200 μM, the conversion was halved, and at 1200 μM, it dropped to just one-tenth of the initial rate. nih.gov

Table 2: Kinetic Parameters for In Vitro Conversion of Cyproterone Acetate by CYP106A2

| Parameter | Value | Reference(s) |

| Enzyme | CYP106A2 | wikipedia.org |

| Redox Partners | Adrenodoxin (Adx), Adrenodoxin Reductase (AdR) | nih.gov |

| K_m (Michaelis Constant) | 103.14 ± 11.99 μM | wikipedia.org |

| V_max (Maximum Velocity) | 61.65 ± 2.56 nmol product / nmol CYP / min | wikipedia.org |

| Inhibition | Product inhibition observed above 150-200 μM | nih.gov, wikipedia.org |

Substrate Specificity and Enzyme Kinetics in Hydroxylation Research

The enzymatic production of 15β-hydroxycyproterone acetate is a focal point of biocatalysis research, aiming to leverage the high selectivity and efficiency of enzymes for steroid modification. Central to this research are the concepts of substrate specificity—which enzymes can perform this transformation—and enzyme kinetics, the study of the reaction rates.

Substrate Specificity in Hydroxylation

Substrate specificity is a critical characteristic of enzymes, defining the range of compounds they can recognize and modify. In the context of producing 15β-hydroxycyproterone acetate, research has identified specific cytochrome P450 (CYP) monooxygenases that can catalyze this precise hydroxylation reaction.

One of the most well-characterized enzymes for this purpose is CYP106A2, originating from the bacterium Bacillus megaterium ATCC 13368. researchgate.netresearchgate.net This enzyme has been identified as a regio- and stereoselective 15β-hydroxylase, particularly for 3-oxo-Δ⁴-steroids, the structural class to which cyproterone acetate belongs. researchgate.netresearchgate.net The high selectivity of CYP106A2 for the 15β position is a significant advantage in biocatalytic processes, as it minimizes the formation of unwanted side products. researchgate.net Further research has revealed that the substrate scope of CYP106A2 is broader than initially thought, also encompassing 3-hydroxy-Δ⁵-steroids, as well as various di- and triterpenes, making it a versatile tool for steroid functionalization. researchgate.net

In humans, the metabolism of cyproterone acetate to its main active metabolite, 15β-hydroxycyproterone acetate, is primarily carried out by the cytochrome P450 enzyme CYP3A4. wikipedia.org Cytochrome P450 enzymes, as a family, are known for their broad but often overlapping substrate specificities, playing a crucial role in the metabolism of a vast array of compounds. researchgate.net The flexibility of the CYP3A4 active site allows it to accommodate a wide variety of substrate shapes and sizes. nih.gov

The table below summarizes the key enzymes involved in the 15β-hydroxylation of cyproterone acetate and their general substrate classes.

| Enzyme | Origin | Primary Substrate Class for 15β-hydroxylation | Other Known Substrate Classes |

| CYP106A2 | Bacillus megaterium | 3-oxo-Δ⁴-steroids (e.g., Cyproterone acetate) | 3-hydroxy-Δ⁵-steroids, di- and triterpenes researchgate.net |

| CYP3A4 | Human Liver | Various xenobiotics and endogenous compounds | Metabolizes about 50% of clinically used drugs nih.gov |

Enzyme Kinetics of Hydroxylation

Enzyme kinetics provides quantitative insights into the efficiency and behavior of an enzyme under specific conditions. For the biocatalytic production of 15β-hydroxycyproterone acetate, understanding the kinetic parameters of the chosen enzyme is essential for process optimization.

Detailed kinetic studies have been performed on the CYP106A2-dependent conversion of cyproterone acetate. researchgate.net The reaction follows Michaelis-Menten kinetics, a fundamental model of enzyme kinetics. The key parameters determined from these studies are the maximum reaction rate (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

The kinetic parameters for the conversion of cyproterone acetate catalyzed by CYP106A2 were determined in a reaction buffer at 30°C. researchgate.net The results of these measurements are presented in the interactive table below.

| Kinetic Parameter | Value | Unit | Description |

| Vmax | 61.65 ± 2.56 | nmol product / (nmol CYP106A2 * min) | The maximum velocity of the reaction under the specified conditions. researchgate.net |

| Km | 103.14 ± 11.99 | µM (micromolar) | The substrate concentration at which the reaction rate is half of Vmax; a measure of substrate affinity. researchgate.net |

These kinetic data were obtained from four independent measurements and demonstrate a high degree of reproducibility (R² > 0.98). researchgate.net The study also investigated the possibility of product inhibition, where the accumulation of the product, 15β-hydroxycyproterone acetate, might slow down the reaction rate. researchgate.net While this was explored, another study on the hydroxylation of the related steroid, testosterone, to 15β-hydroxytestosterone by a different CYP enzyme, did find that product inhibition occurred, suggesting it is a potential factor to consider in steroid hydroxylation processes. nih.gov

Advanced Analytical Methodologies for 15β Hydroxycyproterone Acetate Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating 15β-hydroxycyproterone acetate (B1210297) from its parent compound, cyproterone (B1669671) acetate, and other endogenous substances in complex biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the simultaneous quantification of cyproterone acetate and 15β-hydroxycyproterone acetate in plasma and serum. researchgate.netnih.gov Method development focuses on optimizing column chemistry, mobile phase composition, and detector settings to achieve high resolution, sensitivity, and specificity.

Commonly, C18 or C8 columns are used as the stationary phase, providing the necessary hydrophobicity to retain the steroid molecules. researchgate.netnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the ratio adjusted to ensure adequate separation of the slightly more polar 15β-hydroxycyproterone acetate from the parent cyproterone acetate. nih.govresearchgate.net Isocratic elution is often sufficient for baseline separation, contributing to simpler and faster analysis times. researchgate.net Ultraviolet (UV) detection is standard, with wavelengths set around 281-282 nm, corresponding to the chromophore of these compounds. researchgate.netresearchgate.net

Validation of these HPLC methods according to established guidelines ensures their reliability. Key validation parameters include linearity, accuracy, precision (both intra-day and inter-day), and recovery. For instance, a method for determining cyproterone acetate in plasma demonstrated a linear range of 50-160.0 ng/ml, recovery of about 90%, and coefficients of variation below 10%. researchgate.net Another highly sensitive method coupled with mass spectrometry achieved a lower limit of quantification (LLOQ) of 0.1 ng/ml in human plasma. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Reversed-phase C18 | Analytical mbondapak C8 | Reversed-phase C18 |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) | Methanol:Water (62:38 v/v) | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.5 ml/min | Not Specified | 1.0 ml/min |

| Detection | UV at 281 nm | UV at 282 nm | UV at 254 nm |

| Reference | researchgate.net | researchgate.net | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography coupled with Mass Spectrometry (GC/MS) offers superior specificity and sensitivity for the analysis of steroids, including 15β-hydroxycyproterone acetate. While HPLC is often sufficient, GC/MS serves as a gold-standard reference method, particularly for confirming the identity of metabolites and for use in bioequivalence studies where specificity is paramount. nih.govendocrine-abstracts.org

Research has demonstrated the simultaneous capillary GC determination of underivatized cyproterone acetate and 15β-hydroxycyproterone acetate in urine. researchgate.netkisti.re.kr These methods typically utilize non-polar capillary columns, such as those coated with CP-Sil 5 CB, and a flame-ionization detector (FID). researchgate.net The high resolving power of capillary GC allows for the effective separation of the parent drug and its metabolite. One such method reported a detection limit of 0.04 µg/µL for both compounds, with recoveries ranging from 91.35% to 105.56%. kisti.re.kr

A key advantage of GC/MS over other techniques like immunoassays is its ability to differentiate between structurally similar compounds. nih.gov This prevents the cross-reactivity issues that can lead to an overestimation of the parent compound's concentration in the presence of its metabolites. nih.gov

| Parameter | Description |

|---|---|

| Application | Simultaneous determination of cyproterone acetate (CPA) and 15β-hydroxycyproterone acetate (OH-CPA) in spiked urine. researchgate.netkisti.re.kr |

| Column | Flexible VCOT quartz capillary column with a non-polar CP-Sil 5 CB liquid phase. researchgate.net |

| Injector/Detector | Split/splitless injector and a flame-ionization detector (FID). researchgate.net |

| Detection Limit | 0.04 μg/μl for both CPA and OH-CPA. kisti.re.kr |

| Recovery | 91.35% to 105.56%. kisti.re.kr |

| Relative Standard Deviation | 3.35% to 7.38%. kisti.re.kr |

Spectroscopic Identification and Quantification

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of metabolites. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy were instrumental in the initial isolation and identification of 15β-hydroxycyproterone acetate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of novel compounds like drug metabolites. hyphadiscovery.com The initial identification of 15β-hydroxycyproterone acetate as a major metabolite of cyproterone acetate was confirmed through NMR analysis, alongside mass spectrometry and IR spectroscopy. nih.gov

The process of structure elucidation for a steroid metabolite involves a suite of NMR experiments. nih.gov One-dimensional (1D) ¹H NMR provides initial information about the proton environment, while two-dimensional (2D) experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) couplings within the steroid backbone. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure and confirming the position of substituents like the hydroxyl group at the C-15 position. hyphadiscovery.com

For steroid metabolites, these techniques allow researchers to pinpoint the exact site of metabolic modification, distinguishing between various potential isomers and confirming the introduction of the hydroxyl group to form 15β-hydroxycyproterone acetate. nih.gov

Infrared (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. nih.gov It was one of the key techniques used in the original characterization of 15β-hydroxycyproterone acetate. nih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, scientists can identify characteristic bonds.

For 15β-hydroxycyproterone acetate, the IR spectrum would be expected to show absorptions corresponding to:

O-H stretch: A broad band indicating the presence of the newly introduced hydroxyl group.

C=O stretches: Sharp, strong bands for the ketone and acetate carbonyl groups.

C-O stretches: Bands associated with the acetate ester linkage.

C-Cl stretch: Absorption related to the chlorine atom on the steroid ring.

By comparing the IR spectrum of the metabolite to that of the parent compound, cyproterone acetate, the appearance of the O-H stretching vibration provides direct evidence of hydroxylation. spectrabase.com

Immunoassay Techniques (e.g., Radioimmunoassay) for Research Sample Analysis

Immunoassays, particularly radioimmunoassay (RIA), have been developed for the quantification of cyproterone acetate in biological samples like serum. researchgate.net These methods are known for their high sensitivity and are capable of analyzing a large number of samples. nih.gov An RIA for cyproterone acetate was developed using an antiserum raised in rabbits immunized with a conjugate of cyproterone acetate-11α-hemisuccinate and bovine serum albumin. researchgate.net

However, a significant consideration when using immunoassays for pharmacokinetic studies is the potential for cross-reactivity with metabolites. Research comparing RIA with the more specific GC/MS method for analyzing cyproterone acetate revealed that RIA tended to yield slightly higher concentration values, particularly at later time points after administration. nih.gov This discrepancy is attributed to the cross-reactivity of the antibody with metabolites, most notably 15β-hydroxycyproterone acetate. nih.gov The presence of this metabolite, which circulates at significant levels, can lead to an overestimation of the parent drug concentration by about 10-20%. nih.govwikipedia.org

Despite this lower specificity compared to mass spectrometric methods, RIA can still be a valuable tool in research, especially for large-scale screening, provided that the potential for metabolite interference is acknowledged and understood. nih.gov

Method Validation and Interference Studies in Research Assays

The reliability and accuracy of research findings concerning 15β-hydroxycyproterone acetate, the primary active metabolite of cyproterone acetate, are fundamentally dependent on the rigorous validation of the analytical methods employed for its quantification. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing precise and accurate measurements of the analyte in complex biological matrices. Furthermore, interference studies are critical to identify and mitigate the effects of other substances that may co-elute or otherwise interfere with the accurate measurement of 15β-hydroxycyproterone acetate.

The validation of analytical methods for 15β-hydroxycyproterone acetate, often in conjunction with its parent compound, cyproterone acetate, typically adheres to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). These validation protocols encompass a range of parameters to demonstrate the method's performance characteristics.

Method Validation Parameters

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques for the analysis of 15β-hydroxycyproterone acetate. researchgate.netnih.gov For instance, a reversed-phase HPLC method has been reported for the simultaneous determination of cyproterone acetate and 15β-hydroxycyproterone acetate in human serum, noted as being specific, sensitive, and precise. nih.govnih.gov While detailed validation data for 15β-hydroxycyproterone acetate is not always publicly available, the validation of analogous steroid assays provides a framework for the expected performance.

Key validation parameters include:

Specificity and Selectivity: This ensures that the analytical signal is solely from 15β-hydroxycyproterone acetate and not from other related substances, such as the parent drug (cyproterone acetate), other metabolites, or endogenous plasma components. ijper.org Chromatographic methods achieve this by separating the different compounds, as demonstrated in the successful separation of cyproterone acetate from its impurities and degradation products in various studies. asianpubs.org

Linearity and Range: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of 15β-hydroxycyproterone acetate. For the parent compound, cyproterone acetate, linearity has been demonstrated in ranges such as 5-25 μg/ml with a high regression coefficient (r² > 0.999). researchgate.net A similar linear relationship is expected for its metabolite.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. For related steroid analyses, accuracy is often within 98-102%, and precision, expressed as the relative standard deviation (RSD), is typically below 2%. asianpubs.orgnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. For sensitive LC-MS/MS methods used for steroid analysis, LOQs can be in the low pg/mL range. researchgate.net

Robustness: This assesses the method's reliability when subjected to small, deliberate variations in analytical parameters, such as mobile phase composition, pH, and temperature, ensuring its dependability in routine use. medcraveonline.com

The following interactive table summarizes typical validation parameters for HPLC-based steroid assays, which are analogous to those required for 15β-hydroxycyproterone acetate analysis.

| Parameter | Typical Acceptance Criteria | Description |

| Specificity | No interference at the retention time of the analyte. | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity (r²) | ≥ 0.99 | The correlation coefficient for the plot of concentration versus instrument response. |

| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the test results to the true value. |

| Precision (% RSD) | ≤ 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | No significant change in results with minor variations. | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Interference Studies in Research Assays

A critical aspect of method validation is the investigation of potential interferences. For 15β-hydroxycyproterone acetate, this is particularly important given its nature as a metabolite and the complex matrices in which it is typically measured.

A significant finding in early research was the interference of 15β-hydroxycyproterone acetate with certain analytical methods for other endogenous steroids. Specifically, it was discovered that this metabolite interferes with the Mattingly method for the determination of 11-hydroxycorticosteroids. nih.gov This colorimetric assay was historically used to assess adrenal function by measuring plasma cortisol levels. The presence of 15β-hydroxycyproterone acetate in samples from individuals treated with cyproterone acetate could lead to falsely elevated results, making this method inadequate for monitoring adrenal function in this population. nih.gov

Modern analytical techniques, such as LC-MS/MS, offer significantly higher specificity and are less prone to such interferences. However, even with these advanced methods, interference studies are essential. Potential sources of interference that must be evaluated include:

Parent Drug and Other Metabolites: The analytical method must be able to distinguish 15β-hydroxycyproterone acetate from cyproterone acetate and any other minor metabolites. ijper.org

Endogenous Compounds: Biological samples contain a multitude of endogenous steroids and other compounds that could potentially have similar chromatographic or mass spectrometric properties.

Co-administered Drugs: If the subject is receiving other medications, these compounds or their metabolites could also cause interference.

The following interactive table outlines key considerations in interference studies for 15β-hydroxycyproterone acetate.

| Potential Interferent | Analytical Consideration | Mitigation Strategy |

| Cyproterone Acetate (Parent Drug) | Must be chromatographically resolved from the metabolite. | Optimization of the mobile phase and column chemistry in HPLC or GC methods. |

| Other Metabolites of Cyproterone Acetate | Specificity of the detection method (e.g., MS/MS transitions) is crucial. | Use of highly selective detectors like tandem mass spectrometry. |

| Endogenous Steroids (e.g., Cortisol) | Ensure no cross-reactivity or co-elution that would affect quantification. | High-resolution chromatography and specific mass transitions in LC-MS/MS. |

| Exogenous Compounds (Other Drugs) | Assess for potential interference during method validation. | Review of co-administered medications and testing for their potential to interfere. |

| Mattingly Method Reagents | Historical interference noted, leading to falsely high 11-hydroxycorticosteroid levels. | Use of more specific methods like HPLC or LC-MS/MS instead of older colorimetric assays. |

Preclinical and in Vitro Investigation Models for 15β Hydroxycyproterone Acetate

In Vitro Cell Culture Studies on Receptor Activity and Cellular Responses

In vitro cell culture studies are fundamental in elucidating the direct effects of a compound on cellular mechanisms and receptor interactions. For 15β-hydroxycyproterone acetate (B1210297), such studies are crucial for understanding its molecular pharmacology.

While specific in vitro studies focusing solely on 15β-hydroxycyproterone acetate are limited in publicly available literature, its activity can be inferred from studies on its parent compound, cyproterone (B1669671) acetate. Cyproterone acetate is known to be a potent antagonist of the androgen receptor (AR). wikipedia.org In comparative studies, CPA has demonstrated a high affinity for the AR in rat prostate cytosol, with an IC50 value of 24 nM, compared to 3 nM for dihydrotestosterone (B1667394) (DHT). wikipedia.org Given that 15β-OH-CPA retains similar antiandrogenic activity to CPA, it is expected to exhibit a comparable binding affinity for the androgen receptor and effectively compete with endogenous androgens like testosterone (B1683101) and DHT. wikipedia.orgontosight.ai

Furthermore, 15β-OH-CPA displays significantly lower progestogenic activity, estimated to be about 10% of that of CPA. wikipedia.org This suggests a reduced interaction with the progesterone (B1679170) receptor (PR) compared to the parent compound. The differential activity at the androgen and progesterone receptors underscores the unique pharmacological profile of this metabolite.

Table 1: Receptor Activity Profile of 15β-Hydroxycyproterone Acetate (inferred from Cyproterone Acetate data)

| Receptor | Activity | Potency Relative to Cyproterone Acetate | Reference |

| Androgen Receptor (AR) | Antagonist | Similar | wikipedia.org |

| Progesterone Receptor (PR) | Agonist | ~10% | wikipedia.org |

Comparative Pharmacological Profiling in Non-Human Models

Non-human animal models are indispensable for evaluating the systemic and tissue-specific effects of a compound. Studies on cyproterone acetate in various animal models provide insights into the potential in vivo pharmacological profile of its major metabolite, 15β-hydroxycyproterone acetate.

Rodent Models (Rats): In male Wistar rats, treatment with cyproterone acetate led to a significant decrease in adrenal gland weight and plasma corticosterone (B1669441) concentrations. nih.gov These findings suggest an inhibitory effect on steroid biosynthesis within the adrenal glands, potentially through the inhibition of enzymes like 3β-hydroxysteroid dehydrogenase. nih.gov It is plausible that 15β-OH-CPA contributes to these adrenal-suppressive effects observed with CPA administration.

Canine Models (Dogs): Studies in beagle dogs have demonstrated the efficacy of cyproterone acetate in preventing experimentally induced prostatic hyperplasia. nih.gov CPA was shown to abolish epithelial proliferation and induce atrophy of the glandular epithelium in the prostate. nih.gov This anti-proliferative effect is consistent with the potent antiandrogenic activity of CPA and, by extension, its major metabolite, 15β-OH-CPA.

Non-Human Primate Models (Monkeys): In adult male rhesus monkeys, administration of cyproterone acetate resulted in extensive degenerative changes in the morphology of the seminiferous tubules and epididymal epithelia. nih.gov These changes were accompanied by alterations in the protein profile of spermatozoa during their transit through the epididymis. nih.gov These findings highlight the potent antiandrogenic and subsequent anti-spermatogenic effects of CPA, which are likely mediated in large part by 15β-OH-CPA.

Table 2: Summary of Pharmacological Effects of Cyproterone Acetate in Non-Human Models (Implying the Role of 15β-Hydroxycyproterone Acetate)

| Animal Model | Organ/System | Observed Effects of Cyproterone Acetate | Potential Implication for 15β-OH-CPA | Reference |

| Rat | Adrenal Gland | Decreased weight and plasma corticosterone | Contributes to adrenal suppression | nih.gov |

| Dog | Prostate | Prevention of hyperplasia, epithelial atrophy | Mediates anti-proliferative effects | nih.gov |

| Monkey | Reproductive Organs | Degenerative changes in testes and epididymis | Contributes to anti-spermatogenic effects | nih.gov |

Tissue-Specific Metabolism and Distribution Studies in Research Animals

Studies have identified 15β-hydroxycyproterone acetate as a major unconjugated metabolite of cyproterone acetate in the plasma and urine of dogs, monkeys, and humans. nih.gov This indicates that the hydroxylation of CPA to 15β-OH-CPA is a significant metabolic pathway across these species. The liver is the primary site of this metabolism due to the high concentration of CYP3A4 enzymes. wikipedia.orgnih.gov

While specific studies detailing the distribution of 15β-OH-CPA in various tissues of research animals are not extensively documented, its presence in plasma suggests systemic circulation. The distribution of its parent compound, CPA, which is highly lipophilic and known to be sequestered in fat tissue, suggests that 15β-OH-CPA may also distribute to various tissues throughout the body. wikipedia.org Further research is needed to delineate the specific tissue concentrations and potential accumulation of this metabolite.

Investigation of Metabolic Interactions with Cytochrome P450 Inducers and Inhibitors

The formation of 15β-hydroxycyproterone acetate is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme. wikipedia.orgnih.gov Therefore, the co-administration of substances that induce or inhibit CYP3A4 can significantly alter the metabolic profile of cyproterone acetate and the resulting concentrations of its active metabolite.

CYP3A4 Inhibitors: Conversely, inhibitors of CYP3A4 can slow down the metabolism of cyproterone acetate, leading to higher plasma concentrations of the parent compound and lower concentrations of 15β-hydroxycyproterone acetate. wikipedia.orgnih.gov This inhibition can be reversible or irreversible (mechanism-based). medsafe.govt.nznih.gov Potent inhibitors of CYP3A4 include certain macrolide antibiotics (e.g., clarithromycin), azole antifungals (e.g., ketoconazole), and protease inhibitors (e.g., ritonavir). wikipedia.orgnih.gov The co-administration of a CYP3A4 inhibitor with cyproterone acetate could increase its progestogenic side effects due to the elevated levels of the parent drug, while potentially diminishing the effects primarily attributed to the 15β-hydroxy metabolite. wikipedia.org

Table 3: Examples of Substances Interacting with CYP3A4 and their Potential Effect on 15β-Hydroxycyproterone Acetate Formation

| Class of Substance | Examples | Effect on CYP3A4 | Potential Consequence for 15β-OH-CPA Formation | Reference |

| Anticonvulsants | Carbamazepine, Phenytoin | Induction | Increased rate of formation | medsafe.govt.nzwikipedia.org |

| Antibiotics | Rifampin | Induction | Increased rate of formation | medsafe.govt.nzwikipedia.org |

| Herbal Supplements | St. John's Wort | Induction | Increased rate of formation | wikipedia.org |

| Macrolide Antibiotics | Clarithromycin, Erythromycin | Inhibition | Decreased rate of formation | wikipedia.orgnih.gov |

| Azole Antifungals | Ketoconazole, Itraconazole | Inhibition | Decreased rate of formation | wikipedia.orgnih.gov |

| Protease Inhibitors | Ritonavir | Inhibition | Decreased rate of formation | wikipedia.orgnih.gov |

Structure Activity Relationship Sar Studies of 15β Hydroxycyproterone Acetate

Impact of 15β-Hydroxylation on Androgenic Activity

The addition of a hydroxyl group at the 15β position does not diminish the antiandrogenic potency of the molecule. Research indicates that 15β-hydroxycyproterone acetate (B1210297) retains a similar antiandrogen activity to that of its parent compound, cyproterone (B1669671) acetate. Both CPA and 15β-OH-CPA function as competitive antagonists of the androgen receptor (AR), blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the receptor. This action prevents the androgens from exerting their effects, such as prostate gland growth. CPA is noted to be a potent antiandrogen, and its major metabolite, 15β-OH-CPA, contributes significantly to this effect in vivo.

Structural Determinants of Glucocorticoid Activity

Cyproterone acetate is known to possess weak partial glucocorticoid activity. It can act as a competitive antagonist at the glucocorticoid receptor (GR). Studies comparing CPA to the known GR antagonist RU486 found that while both bind to the GR, CPA has a lower potency in preventing dexamethasone-induced GR transactivation. The specific glucocorticoid activity of its metabolites, such as 15β-OH-CPA, is less characterized in the available literature. However, it is known that metabolites of CPA can have differing activities from the parent compound. The structural change from the 15β-hydroxylation likely influences the binding affinity and efficacy at the glucocorticoid receptor, but detailed comparative studies quantifying the specific glucocorticoid potency of 15β-OH-CPA are not extensively documented in the provided search results. Generally, hydroxylation at certain positions on the steroid nucleus can either increase or decrease affinity for the GR.

Comparison with Other Cyproterone Acetate Metabolites

Besides 15β-hydroxycyproterone acetate, another known, albeit minor, metabolite of CPA is cyproterone (the unacetylated form). The pharmacological activities of these metabolites differ significantly, highlighting the importance of specific structural features.

15β-Hydroxycyproterone Acetate (15β-OH-CPA) : As discussed, it maintains the antiandrogenic activity of CPA but has markedly reduced (by 90%) progestogenic activity.

Cyproterone (free alcohol) : This metabolite is reported to have approximately one-third the potency of CPA as an antiandrogen and is devoid of any progestogenic activity.

Acetic Acid : This is also a minor metabolite from the hydrolysis of the acetate ester, with no relevant hormonal activity.

This comparison demonstrates that the 17α-acetate group is crucial for high progestogenic activity, while its removal significantly impacts antiandrogenic potency as well. The 15β-hydroxylation, on the other hand, selectively abolishes most of the progestogenic effect while preserving the antiandrogenic effect.

Interactive Data Tables

Table 1: Comparative Receptor Activity Profile

| Compound | Relative Androgenic Activity | Relative Progestogenic Activity | Relative Glucocorticoid Activity |

|---|---|---|---|

| Cyproterone Acetate (CPA) | 100% (Reference) | 100% (Reference) | Weak |

| 15β-Hydroxycyproterone Acetate (15β-OH-CPA) | ~100% | ~10% | Not well-characterized |

| Cyproterone | ~33% | 0% | Not well-characterized |

Future Research Trajectories and Scientific Implications

Elucidation of Novel Metabolic Pathways and Metabolite Fates

The metabolism of cyproterone (B1669671) acetate (B1210297) is primarily hepatic, with the main transformation being hydroxylation at the 15β position to form 15β-hydroxycyproterone acetate, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4. wikipedia.org This major metabolite circulates at concentrations approximately double those of the parent compound. wikipedia.org While this primary pathway is well-established, further research is needed to fully elucidate other potential metabolic routes and the ultimate fate of 15β-hydroxycyproterone acetate and other minor metabolites.

Future research will likely focus on:

Identifying additional minor metabolites: While 15β-hydroxylation is the principal metabolic step, other minor metabolites, such as 3α-hydroxy-cyproterone acetate, have been identified in preclinical studies. nih.gov Comprehensive metabolic profiling using advanced analytical techniques like high-resolution mass spectrometry could uncover previously unknown metabolic products.

Investigating secondary metabolic reactions: Understanding the subsequent metabolic transformations of 15β-hydroxycyproterone acetate, such as conjugation reactions (e.g., glucuronidation or sulfation), is crucial for a complete picture of its clearance from the body. Some studies suggest that sulfoconjugation may play a role in the bioactivation of CPA to DNA-binding metabolites. nih.gov

The elucidation of these novel metabolic pathways will provide a more comprehensive understanding of the pharmacokinetics and potential biological activities of all metabolites derived from cyproterone acetate.

Advanced Enzymatic Engineering for Targeted Steroid Modifications

The selective synthesis of steroid metabolites like 15β-hydroxycyproterone acetate is a significant challenge for synthetic chemists. Biocatalysis, utilizing enzymes to perform specific chemical transformations, offers a powerful and sustainable alternative to traditional chemical methods. rsc.orgnih.gov

Recent advancements in enzymatic engineering are paving the way for more efficient and targeted steroid modifications:

Enzyme engineering and directed evolution: Techniques such as semi-rational engineering and directed evolution are being employed to improve the activity, selectivity, and stability of enzymes like cytochrome P450 monooxygenases. rsc.orgnih.gov These methods allow for the creation of enzyme variants with enhanced capabilities for specific hydroxylations. nih.gov For instance, researchers have successfully engineered P450 enzymes to achieve site-selective hydroxylation of various steroid scaffolds. rsc.orgnih.gov

Whole-cell biocatalysis: The use of whole-cell systems, such as genetically modified bacteria or yeast, expressing specific enzymes offers a cost-effective and scalable method for producing steroid metabolites. researchgate.netwikipedia.org For example, Bacillus megaterium expressing CYP106A2 has been used for the production of 15β-hydroxycyproterone acetate. researchgate.net

Chemoenzymatic synthesis: Combining the strengths of chemical synthesis and biocatalysis provides a versatile approach to producing complex steroid derivatives. nih.gov This strategy allows for the efficient construction of the core steroid structure through chemical means, followed by precise enzymatic modifications to introduce desired functional groups. nih.govacs.org

These advanced enzymatic techniques hold great promise for the sustainable and efficient production of 15β-hydroxycyproterone acetate and other valuable steroid compounds for research and potential therapeutic applications.

Development of High-Throughput Screening Assays for Metabolite Activity

To efficiently evaluate the biological activity of 15β-hydroxycyproterone acetate and other metabolites, the development of high-throughput screening (HTS) assays is essential. nih.govmssm.edu These assays allow for the rapid testing of a large number of compounds to identify their effects on various biological targets.

Key areas of development in HTS for steroid metabolite activity include:

Cell-based assays: The use of cell lines, such as the H295R human adrenocortical carcinoma cell line, provides a valuable in vitro model for studying the effects of chemicals on steroidogenesis. nih.govnih.gov These assays can measure changes in the production of multiple steroid hormones in response to test compounds. nih.gov

Reporter gene assays: These assays utilize genetically modified cells that express a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. This allows for the sensitive and quantitative measurement of the activation or inhibition of specific hormone receptors.

Mass spectrometry-based screening: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) enables the high-throughput quantification of multiple steroid metabolites in biological samples. chromatographyonline.comendocrine-abstracts.orgendocrine-abstracts.org This technology is invaluable for both metabolic profiling and for screening the effects of compounds on steroid metabolic pathways.

In silico screening: Computational methods, such as structure-activity relationship (SAR) modeling, can be used to predict the biological activity of metabolites based on their chemical structure. nih.gov These in silico approaches can help prioritize compounds for further in vitro and in vivo testing. nih.gov

The development and application of these HTS assays will accelerate the characterization of the biological activity of 15β-hydroxycyproterone acetate and facilitate the discovery of novel steroid modulators.

Theoretical Modeling and Computational Chemistry in Steroid Metabolism Research

Theoretical modeling and computational chemistry are becoming increasingly indispensable tools in the study of steroid metabolism. nih.govnih.govumd.edu These methods provide valuable insights into the molecular mechanisms of enzyme-substrate interactions and can guide experimental research.

Applications of computational approaches in this field include:

Molecular docking and dynamics simulations: These techniques are used to predict how steroid molecules bind to the active site of metabolic enzymes, such as cytochrome P450s. acs.orgnih.gov This information can help to explain the selectivity of enzymatic reactions and to design enzyme variants with altered substrate specificities.

Quantum mechanics/molecular mechanics (QM/MM) calculations: QM/MM methods provide a more detailed understanding of the chemical reactions catalyzed by enzymes, including the transition states and reaction energetics.

Pharmacokinetic modeling: Computational models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of steroids and their metabolites in the body. nih.govsun.ac.zamdpi.com These models can help to predict the pharmacokinetic profiles of new compounds and to optimize their properties.

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models correlate the chemical structure of compounds with their biological activity, providing a tool to predict the activity of new or untested metabolites.

The integration of these computational methods with experimental approaches will continue to advance our understanding of the metabolism and biological effects of 15β-hydroxycyproterone acetate and other steroids.

Q & A

Q. What analytical methods are recommended for quantifying 15β-hydroxycyproterone acetate in serum, and how are they validated?

A reversed-phase HPLC method with UV detection is widely used for simultaneous quantification of cyproterone acetate (CPA) and its metabolite, 15β-hydroxycyproterone acetate (15β-OH-CPA), in serum. The method involves protein precipitation with methanol, chromatographic separation using a C18 column, and mobile phase optimization (e.g., acetonitrile/water gradients). Validation parameters include linearity (1–100 ng/mL), precision (CV <10%), and recovery rates (>85%). This approach avoids interference from endogenous steroids and enables pharmacokinetic profiling in clinical studies .

Q. What are the pharmacokinetic properties of 15β-hydroxycyproterone acetate, and how do they influence experimental design?

15β-OH-CPA has a plasma half-life of ~38 hours, with elimination occurring via biliary (66%) and renal (33%) pathways. Its prolonged half-life compared to CPA necessitates frequent sampling over 72–96 hours in pharmacokinetic studies to capture terminal elimination phases. Researchers should account for intersubject variability in CYP3A4 enzyme activity, which governs its formation rate, by stratifying cohorts based on CYP3A4 genotypes or concomitant medication use (e.g., CYP3A4 inhibitors/inducers) .

Q. How does the metabolic pathway of 15β-hydroxycyproterone acetate inform in vitro model selection?

The metabolite is generated via CYP3A4-mediated hydroxylation of CPA. For in vitro studies, primary human hepatocytes or CYP3A4-overexpressing cell lines (e.g., HepG2-CYP3A4) are optimal. Incubation conditions should include NADPH-regenerating systems and time-course sampling (0–24 hours) to quantify metabolite formation kinetics. Co-administration of ketoconazole (CYP3A4 inhibitor) serves as a negative control to confirm enzymatic specificity .

Advanced Research Questions

Q. How can whole-cell biocatalysts be optimized for scalable production of 15β-hydroxycyproterone acetate?

Bacillus megaterium expressing CYP106A2 is a promising biocatalyst for 15β-OH-CPA synthesis. Process optimization includes:

- Induction conditions : Use 0.1% D-xylose for CYP106A2 expression.

- Substrate feeding : Add CPA (0.5–1 mM) during the log phase to minimize cytotoxicity.

- Co-factor recycling : Supplement with glucose dehydrogenase (GDH) and glucose to sustain NADPH levels.

- Yield improvement : Two-phase systems (e.g., hexane/water) enhance substrate solubility and product recovery. Monitor metabolite yield via LC-MS and optimize aeration rates to balance cell growth and enzymatic activity .

Q. How should researchers address discrepancies in serum concentrations between CPA and 15β-OH-CPA observed in long-term therapy patients?

Clinical studies report serum 15β-OH-CPA levels exceeding or matching CPA concentrations despite lower administered CPA doses. To investigate this:

- Pharmacokinetic modeling : Use compartmental models to assess metabolite accumulation due to enterohepatic recirculation.

- Tissue distribution studies : Radiolabeled CPA tracer experiments in animal models can quantify metabolite sequestration in adipose or hepatic tissues.

- Enzyme saturation analysis : Evaluate nonlinear kinetics by administering escalating CPA doses and measuring metabolite-to-parent ratios .

Q. What methodological challenges arise in structural characterization of 15β-hydroxycyproterone acetate, and how are they resolved?

Discrepancies in exact mass measurements (e.g., 432.1388 vs. 432.1703 Da) highlight the need for high-resolution mass spectrometry (HRMS) with calibration standards. For stereochemical confirmation:

- Nuclear Overhauser Effect (NOE) NMR : Compare NOE correlations between 15β-OH-CPA and synthetic analogs to confirm hydroxyl group orientation.

- X-ray crystallography : Co-crystallize the metabolite with androgen receptor ligand-binding domains to resolve spatial configuration .

Q. How can researchers design robust dose-response studies to correlate 15β-OH-CPA levels with antiandrogenic activity?

- In vitro assays : Use androgen receptor (AR) luciferase reporter assays in LNCaP cells, treating with 15β-OH-CPA (0.1–10 µM) and measuring AR antagonism.

- In vivo models : Administer CPA to castrated rats and measure 15β-OH-CPA levels (via LC-MS/MS) alongside ventral prostate weight reduction.

- Statistical analysis : Apply nonlinear regression (e.g., sigmoidal Emax model) to establish EC50 values and compare potency to CPA .

Contradiction Analysis and Mitigation

Q. How should conflicting data on 15β-OH-CPA’s progesterone receptor (PR) activity be reconciled?

While early studies reported reduced PR binding, recent work suggests context-dependent partial agonism. To resolve this:

- Tissue-specific assays : Compare PR activation in breast (T47D) vs. endometrial (Ishikawa) cell lines.

- Co-factor profiling : Quantify SRC-1/NCoR recruitment via chromatin immunoprecipitation (ChIP) to assess PR conformational changes.

- In vivo validation : Use PR knockout mice to isolate 15β-OH-CPA’s PR-independent effects .

Q. Methodological Recommendations

- For pharmacokinetic studies : Use population pharmacokinetic (PopPK) models to account for covariates like age, liver function, and CYP3A5 polymorphisms.

- For metabolite synthesis : Combine biocatalysis (e.g., Bacillus megaterium) with semi-synthetic modifications to produce derivatives for structure-activity studies.

- For analytical rigor : Validate LC-MS methods using ISO 17025 guidelines, including matrix effect assessments and inter-laboratory reproducibility trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.